molecular formula C15H16N2O4 B2882345 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea CAS No. 1788770-63-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea

Cat. No.: B2882345
CAS No.: 1788770-63-7
M. Wt: 288.303
InChI Key: WATTUQHGYCHJGB-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea is an organic compound that features a unique combination of a benzo[d][1,3]dioxole moiety and a furan ring linked through a urea bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Intermediate:

    Preparation of the Furan Intermediate:

    Coupling Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

    Catalysts: To enhance reaction rates and yields.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives of the original compound.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Used in studying biological pathways and interactions.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea: Similar structure but with a different position of the furan ring.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophen-3-yl)propan-2-yl)urea: Contains a thiophene ring instead of a furan ring.

Uniqueness:

    Structural Features: The combination of benzo[d][1,3]dioxole and furan rings linked through a urea bridge is unique.

    Reactivity: Exhibits distinct reactivity patterns compared to similar compounds, making it valuable for specific applications.

This comprehensive overview highlights the significance of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea in various scientific and industrial fields. Its unique structure and reactivity make it a compound of interest for further research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(furan-3-yl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10(6-11-4-5-19-8-11)16-15(18)17-12-2-3-13-14(7-12)21-9-20-13/h2-5,7-8,10H,6,9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATTUQHGYCHJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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